molecular formula C20H22ClF3N2O5S B5175611 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

Cat. No.: B5175611
M. Wt: 494.9 g/mol
InChI Key: JXEKWHVPMXNYFC-UHFFFAOYSA-N
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Description

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, methanesulfonamido, and dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-5-(trifluoromethyl)phenylamine with methanesulfonyl chloride to form the methanesulfonamido derivative. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N2O5S/c1-30-17-7-4-13(10-18(17)31-2)8-9-25-19(27)12-26(32(3,28)29)16-11-14(20(22,23)24)5-6-15(16)21/h4-7,10-11H,8-9,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEKWHVPMXNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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